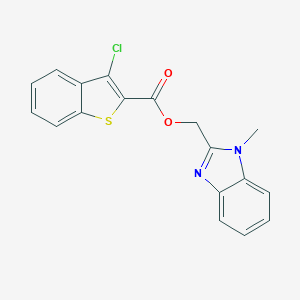
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that combines the structural features of benzimidazole and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and benzothiophene precursors. The benzimidazole derivative can be synthesized by the condensation of o-phenylenediamine with formic acid, followed by methylation. The benzothiophene derivative is often prepared via a Friedel-Crafts acylation reaction using thiophene and a suitable acyl chloride.
The final coupling step involves the esterification of the benzimidazole derivative with the benzothiophene carboxylic acid derivative under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: shares similarities with other benzimidazole and benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to exhibit properties of both benzimidazole and benzothiophene compounds
Properties
Molecular Formula |
C18H13ClN2O2S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(1-methylbenzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O2S/c1-21-13-8-4-3-7-12(13)20-15(21)10-23-18(22)17-16(19)11-6-2-5-9-14(11)24-17/h2-9H,10H2,1H3 |
InChI Key |
LMHUDAZUQQPERW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1COC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)
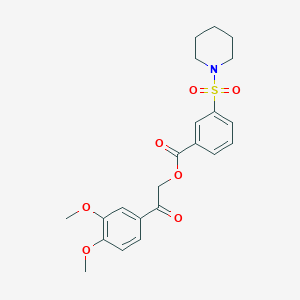
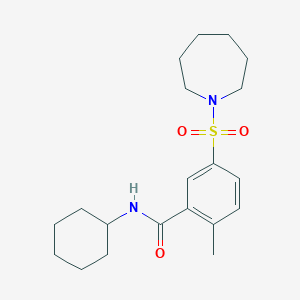
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)

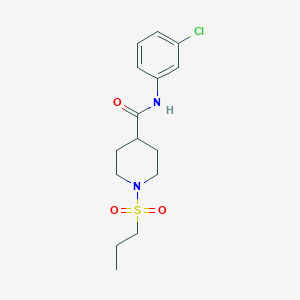
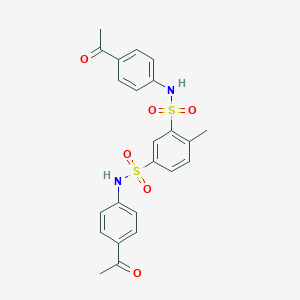
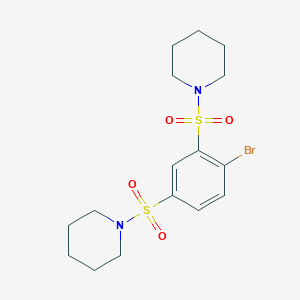
![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
